N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide
Brand Name: Vulcanchem
CAS No.: 162358-09-0
VCID: VC20812530
InChI: InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27)
SMILES: CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C
Molecular Formula: C25H39NO5
Molecular Weight: 433.6 g/mol

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide

CAS No.: 162358-09-0

Cat. No.: VC20812530

Molecular Formula: C25H39NO5

Molecular Weight: 433.6 g/mol

* For research use only. Not for human or veterinary use.

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide - 162358-09-0

CAS No. 162358-09-0
Molecular Formula C25H39NO5
Molecular Weight 433.6 g/mol
IUPAC Name [2-acetamido-2-(acetyloxymethyl)-4-(4-octylphenyl)butyl] acetate
Standard InChI InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27)
Standard InChI Key GNDIBYIKXCMJGO-UHFFFAOYSA-N
SMILES CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C
Appearance Powder

Physical and Chemical Properties

Structural Characteristics

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide possesses a complex structure characterized by several key features:

  • A central carbon atom bonded to an acetamide group

  • Two acetyloxy-substituted methyl groups attached to the central carbon

  • A 4-octylphenyl moiety connected via a propyl chain

  • Multiple functional groups including esters and an amide

This structural arrangement contributes to the compound's distinctive chemical behavior, solubility characteristics, and reactivity patterns, particularly in the context of pharmaceutical synthesis and analysis .

Physical Properties

The physical properties of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide provide critical information for its handling, storage, and application in both research and industrial contexts. These properties are summarized in Table 1.

Table 1: Physical Properties of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide

PropertyValue
Physical StateSolid
ColorOff-White to Pale Beige
Melting Point101-103°C
Boiling Point582.2±50.0°C (Predicted)
Density1.043
Recommended Storage Temperature2-8°C
SolubilitySlightly soluble in Chloroform, DMSO, and Ethyl Acetate
pKa14.68±0.46 (Predicted)

The data presented in this table is derived from chemical property databases and demonstrates the compound's relatively high melting and boiling points, moderate density, and limited solubility in common organic solvents .

Chemical Reactivity

Synthesis Methods

Industrial Production

Large-scale industrial production of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide would require optimization of synthetic routes to maximize efficiency, yield, and purity. The production process would likely involve:

  • Careful selection of starting materials, potentially including n-octylbenzene as described in related fingolimod synthesis approaches

  • Implementation of controlled reaction conditions to ensure selectivity and minimize side reactions

  • Development of efficient purification protocols to achieve high purity

  • Quality control measures to verify structural integrity and purity

Applications and Significance

Pharmaceutical Relevance

The primary pharmaceutical significance of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide stems from its relationship to fingolimod, an important medication for treating relapsing-remitting multiple sclerosis. Fingolimod has demonstrated significant clinical efficacy, with studies showing substantial reduction in relapse rates compared to placebo treatments .

As an identified impurity in fingolimod production, N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide is relevant to:

  • Pharmaceutical quality control processes

  • Regulatory compliance in drug manufacturing

  • Method development for impurity detection and quantification

  • Optimization of synthetic routes to minimize impurity formation

Research Applications

Beyond its role in pharmaceutical production, N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide may have applications in fundamental research:

  • Serving as a reference standard for analytical method development and validation

  • Contributing to structure-activity relationship studies for fingolimod analogues

  • Providing insights into acetylation patterns and reactivity in complex molecules

  • Facilitating research into improved synthetic routes for related compounds

The compound may also serve as a valuable tool for researchers investigating the chemistry and biology of fingolimod and related sphingosine-1-phosphate receptor modulators.

Analytical Methods

Characterization Methods

Comprehensive characterization of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide would typically involve multiple complementary techniques:

  • Spectroscopic methods:

    • ¹H and ¹³C NMR spectroscopy for structural confirmation

    • Infrared (IR) spectroscopy for functional group identification

    • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Crystallographic methods:

    • X-ray crystallography for definitive three-dimensional structural determination if crystalline samples can be prepared

  • Thermal analysis:

    • Differential Scanning Calorimetry (DSC) to confirm melting point and thermal behavior

    • Thermogravimetric Analysis (TGA) to assess thermal stability

These methods collectively provide detailed structural and physicochemical information essential for complete characterization of the compound.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator